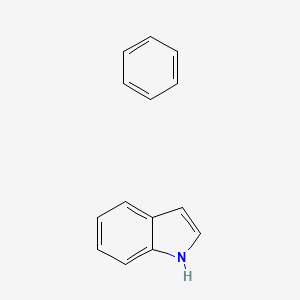
1H-Indole--benzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole–benzene (1/1) is a compound that consists of an indole moiety fused with a benzene ring. Indole is an aromatic heterocyclic organic compound that is widely recognized for its presence in natural products, pharmaceuticals, and bioactive molecules . The unique structure of indole, which includes a benzene ring fused to a pyrrole ring, contributes to its diverse reactivity and biological significance .
Preparation Methods
The synthesis of 1H-Indole–benzene (1/1) can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . For example, the reaction of an ortho-substituted benzaldehyde with a suitable nucleophile under palladium catalysis can efficiently produce the desired indole derivative .
Chemical Reactions Analysis
1H-Indole–benzene (1/1) undergoes a variety of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, such as indole-3-carboxaldehyde.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include indole-3-carboxaldehyde, indolines, and various substituted indoles .
Scientific Research Applications
1H-Indole–benzene (1/1) has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Indole-based compounds have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: Indole derivatives are utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole–benzene (1/1) involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as enzyme activity and cell signaling . For example, indole-3-acetic acid, a derivative of indole, acts as a plant hormone by regulating growth and development .
Comparison with Similar Compounds
1H-Indole–benzene (1/1) can be compared with other similar compounds, such as:
1H-Benz[g]indole: Another indole derivative with a fused benzene ring.
Indole-3-carboxaldehyde: A common oxidation product of indole.
Indole-3-acetic acid: A plant hormone with significant biological activity.
The uniqueness of 1H-Indole–benzene (1/1) lies in its specific structure and reactivity, which make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
330156-51-9 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
benzene;1H-indole |
InChI |
InChI=1S/C8H7N.C6H6/c1-2-4-8-7(3-1)5-6-9-8;1-2-4-6-5-3-1/h1-6,9H;1-6H |
InChI Key |
HAXSCOGBPLMKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


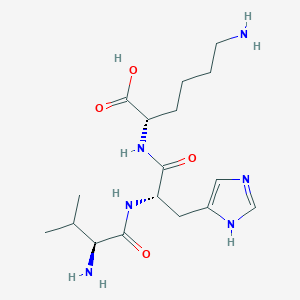
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
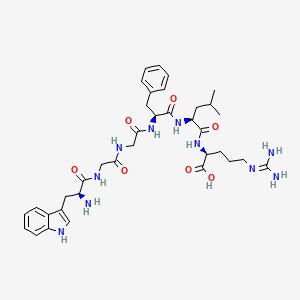
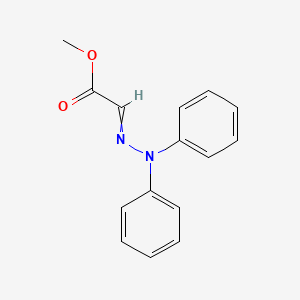
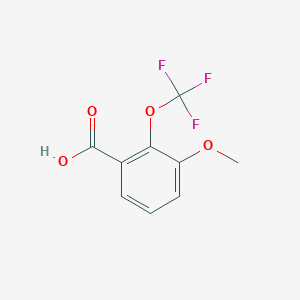
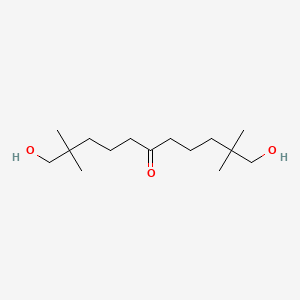
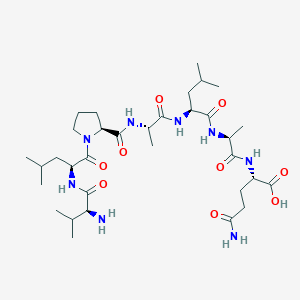
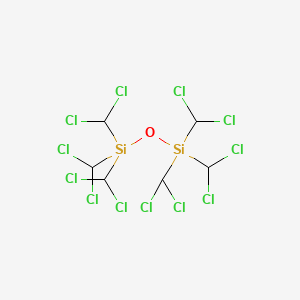
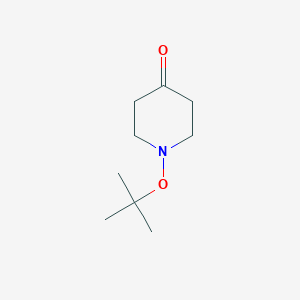
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
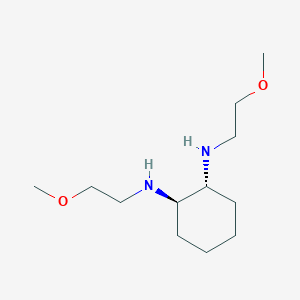
![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)
